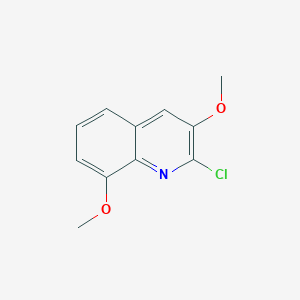
2-Chloro-3,8-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,8-dimethoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,8-dimethoxyquinoline typically involves the chlorination of 3,8-dimethoxyquinoline. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 3,8-dimethoxyquinoline is treated with POCl₃, resulting in the substitution of a hydrogen atom by a chlorine atom at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized derivatives with aldehyde or carboxylic acid groups.
- Hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,8-dimethoxyquinoline has several applications in scientific research:
Chemistry: Used as
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
2-chloro-3,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-3-4-7-6-9(15-2)11(12)13-10(7)8/h3-6H,1-2H3 |
InChI-Schlüssel |
XFJASIRJGISINN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)

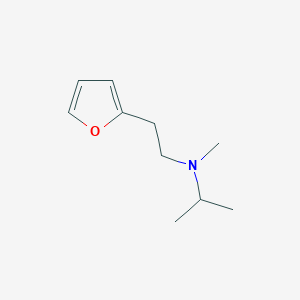
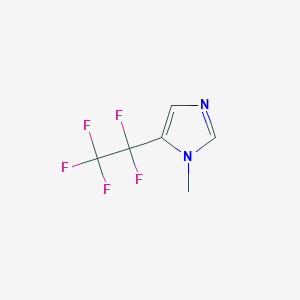

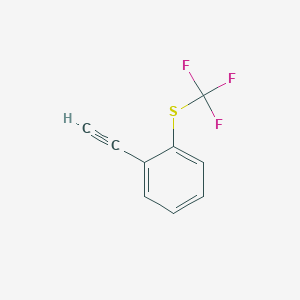
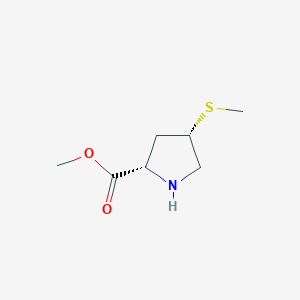
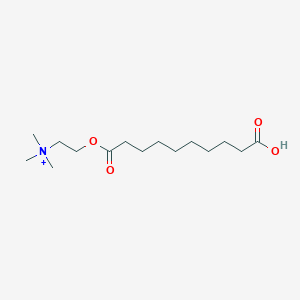

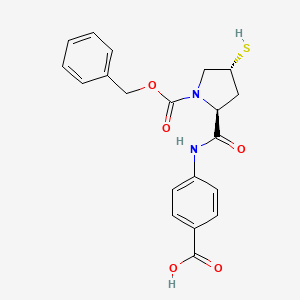
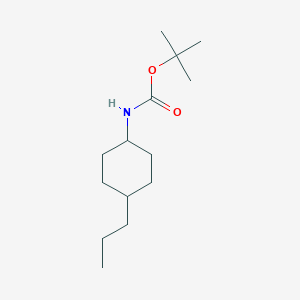
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
